Yqqpvlgpvr
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Overview
Description
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is an oligopeptide composed of ten amino acids Oligopeptides are short chains of amino acids that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid until the full sequence is assembled.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this oligopeptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-lysine
- Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-histidine
- Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-asparagine
Uniqueness
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its sequence determines its structure, stability, and interactions with other molecules, making it valuable for various research and industrial applications.
Properties
CAS No. |
118060-90-5 |
---|---|
Molecular Formula |
C53H85N15O14 |
Molecular Weight |
1156.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |
InChI Key |
QMLXCJQZMNVNMU-ABCDUJAMSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YQQPVLGPVR |
Synonyms |
eta-casokinin 10 Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine YQQPVLGPVR |
Origin of Product |
United States |
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